molecular formula C6H4Se B12979131 2-Ethynylselenophene

2-Ethynylselenophene

Cat. No.: B12979131
M. Wt: 155.07 g/mol
InChI Key: PFGWHIJKSDYECZ-UHFFFAOYSA-N
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Description

2-Ethynylselenophene is an organoselenium compound featuring a selenophene ring with an ethynyl group attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylselenophene typically involves the cyclization of terminal alkynes with selenium. One common method is the copper-catalyzed [2+2+1] cyclization of terminal alkynes and elemental selenium. This reaction is known for its high atom- and step-economy, excellent regioselectivity, and good functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of stable and non-toxic selenium sources is crucial for industrial applications to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylselenophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include selenoxide, selenol, and various substituted selenophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethynylselenophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynylselenophene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2-Ethynylthiophene: Similar in structure but contains sulfur instead of selenium.

    2-Ethynylfuran: Contains oxygen instead of selenium.

    2-Ethynylpyrrole: Contains nitrogen instead of selenium.

Uniqueness: 2-Ethynylselenophene is unique due to the presence of selenium, which imparts distinct electronic properties and reactivity compared to its sulfur, oxygen, and nitrogen analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C6H4Se

Molecular Weight

155.07 g/mol

IUPAC Name

2-ethynylselenophene

InChI

InChI=1S/C6H4Se/c1-2-6-4-3-5-7-6/h1,3-5H

InChI Key

PFGWHIJKSDYECZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C[Se]1

Origin of Product

United States

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